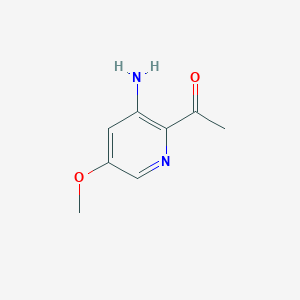

1-(3-Amino-5-methoxypyridin-2-YL)ethanone

CAS No.:

Cat. No.: VC17232754

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O2 |

|---|---|

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 1-(3-amino-5-methoxypyridin-2-yl)ethanone |

| Standard InChI | InChI=1S/C8H10N2O2/c1-5(11)8-7(9)3-6(12-2)4-10-8/h3-4H,9H2,1-2H3 |

| Standard InChI Key | DPHDTPQQWWXTNN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=C(C=N1)OC)N |

Introduction

1-(3-Amino-5-methoxypyridin-2-YL)ethanone is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with an amino group and a methoxy group. This compound has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its intriguing chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone typically involves multiple steps. Industrial synthesis may utilize continuous flow reactors to optimize yield and minimize by-products. Common reagents used in these reactions include potassium permanganate for oxidation and halogenating agents for substitution reactions.

Biological Activities and Potential Applications

Preliminary studies suggest that 1-(3-Amino-5-methoxypyridin-2-YL)ethanone exhibits notable biological activities, making it a subject of interest in pharmacological research. It may interact with specific enzymes or receptors, potentially leading to significant biological effects. These interactions could involve various biochemical pathways, although detailed mechanisms remain under investigation.

Research Findings and Data

While specific data tables for 1-(3-Amino-5-methoxypyridin-2-YL)ethanone are not readily available, ongoing research focuses on understanding its interactions with biological targets. Initial findings suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-Amino-5-methoxypyridin-2-YL)ethanone, including other pyridine derivatives. The unique combination of amino and methoxy groups on the pyridine ring distinguishes this compound and enhances its reactivity and potential biological activity compared to similar compounds.

Future Research Directions

Future studies should focus on elucidating the detailed mechanisms of action of 1-(3-Amino-5-methoxypyridin-2-YL)ethanone and exploring its potential therapeutic applications. This may involve in-depth biochemical assays and pharmacological evaluations to fully understand its interactions with biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume